(E)-1-(4-Methoxyphenyl)-N-[2-(methylsulfanyl)phenyl]methanimine
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Overview
Description
(E)-1-(4-Methoxyphenyl)-N-[2-(methylsulfanyl)phenyl]methanimine is an organic compound characterized by the presence of a methoxyphenyl group and a methylsulfanylphenyl group connected through a methanimine linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(4-Methoxyphenyl)-N-[2-(methylsulfanyl)phenyl]methanimine typically involves the condensation reaction between 4-methoxybenzaldehyde and 2-(methylsulfanyl)aniline. The reaction is carried out under reflux conditions in the presence of an acid catalyst such as hydrochloric acid or sulfuric acid. The reaction mixture is then cooled, and the product is isolated through filtration and recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
(E)-1-(4-Methoxyphenyl)-N-[2-(methylsulfanyl)phenyl]methanimine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The methoxy and methylsulfanyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide are employed for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(E)-1-(4-Methoxyphenyl)-N-[2-(methylsulfanyl)phenyl]methanimine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (E)-1-(4-Methoxyphenyl)-N-[2-(methylsulfanyl)phenyl]methanimine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-Boc-4-AP (tert-butyl 4-(phenylamino)piperidine-1-carboxylate): Used as an intermediate in the manufacture of fentanyl and related derivatives.
Vitexin compound 1: A compound extracted from a Chinese herb, known for its anticancer properties.
Uniqueness
(E)-1-(4-Methoxyphenyl)-N-[2-(methylsulfanyl)phenyl]methanimine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. Its structural features differentiate it from other similar compounds, making it a valuable subject of study in various research fields.
Properties
CAS No. |
142505-39-3 |
---|---|
Molecular Formula |
C15H15NOS |
Molecular Weight |
257.4 g/mol |
IUPAC Name |
1-(4-methoxyphenyl)-N-(2-methylsulfanylphenyl)methanimine |
InChI |
InChI=1S/C15H15NOS/c1-17-13-9-7-12(8-10-13)11-16-14-5-3-4-6-15(14)18-2/h3-11H,1-2H3 |
InChI Key |
IJDDHLSYABVOOY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C=NC2=CC=CC=C2SC |
Origin of Product |
United States |
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